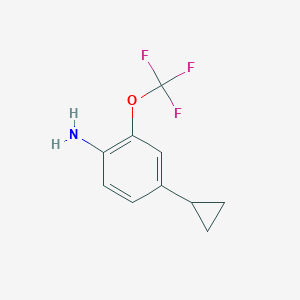
4-Cyclopropyl-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring
Métodos De Preparación
The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The key step involves the formation of the aniline derivative through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
4-Cyclopropyl-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:
4-(Trifluoromethoxy)aniline: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-Cyclopropyl-4-(trifluoromethoxy)phenol: Contains a phenol group instead of an aniline group, leading to different chemical and biological properties.
4-Cyclopropyl-2-(trifluoromethyl)aniline: The trifluoromethyl group may alter the compound’s electronic properties compared to the trifluoromethoxy group.
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2 |
Clave InChI |
JLPLJRVEEYFMRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
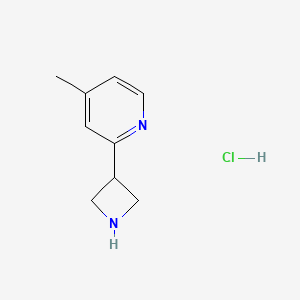
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
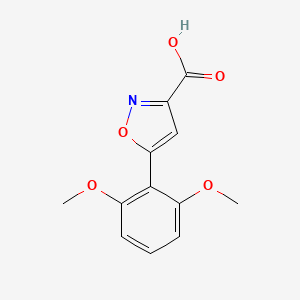
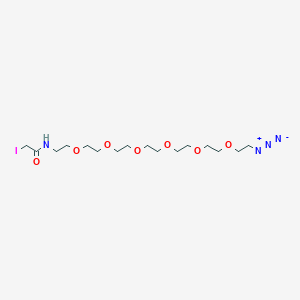
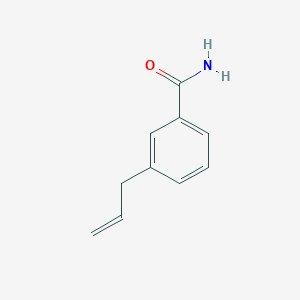
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

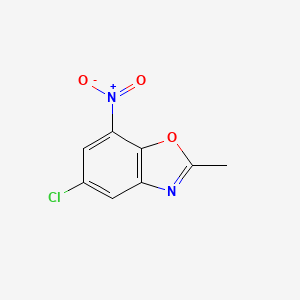
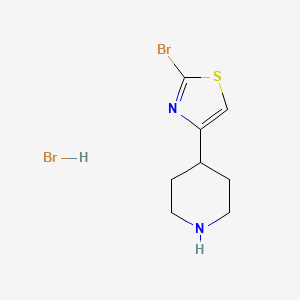
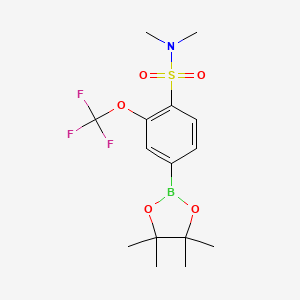
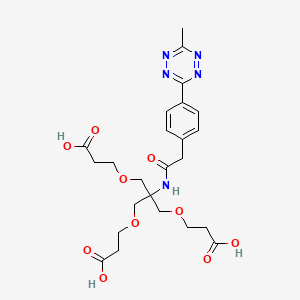
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
